(2S)-1-(aminooxy)propan-2-ol
Description
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Properties
CAS No. |
739355-10-3 |
|---|---|
Molecular Formula |
C3H9NO2 |
Molecular Weight |
91.1 |
Purity |
95 |
Origin of Product |
United States |
Significance of Chiral Aminooxy Alcohols in Advanced Chemical Transformations
Chiral aminooxy alcohols, a class of compounds characterized by a stereogenic center bearing a hydroxyl group and a nearby aminooxy functional group, are gaining prominence in contemporary organic synthesis. Their utility stems from the distinct and chemoselective reactivity of the aminooxy group, coupled with the stereochemical information embedded within their chiral framework.
The aminooxy group (—ONH2) is a powerful nucleophile, a phenomenon attributed to the "alpha effect," where the adjacent oxygen atom with its lone pair of electrons enhances the nucleophilicity of the nitrogen. nih.gov This heightened reactivity allows for highly chemoselective reactions with carbonyl compounds (aldehydes and ketones) to form stable oxime linkages. iris-biotech.delouisville.edu This transformation, known as oximation, is a cornerstone of "click chemistry" due to its high efficiency, mild reaction conditions, and the stability of the resulting oxime bond compared to imines. nih.govlouisville.edu
The presence of a chiral center, as seen in (2S)-1-(aminooxy)propan-2-ol, allows for the transfer of stereochemical information during a reaction, making these compounds invaluable in asymmetric synthesis. Chiral amino alcohols and their derivatives are widely used as chiral auxiliaries, ligands for metal-catalyzed reactions, and as building blocks for the synthesis of enantiopure pharmaceuticals and natural products. frontiersin.orgnih.govnih.gov The combination of the reactive aminooxy moiety and a stereocenter within the same molecule provides a powerful tool for constructing complex chiral molecules with a high degree of control. grafiati.comchimia.ch For instance, they can be used in the synthesis of modified peptides, glycopeptides, and other bioconjugates where precise control over stereochemistry is crucial for biological function. iris-biotech.denih.gov
Retrosynthetic Analysis and Strategic Positioning of 2s 1 Aminooxy Propan 2 Ol As a Chiral Building Block
Retrosynthetic analysis is a problem-solving technique in organic synthesis where a target molecule is deconstructed into simpler, commercially available starting materials. youtube.comyoutube.comyoutube.com In this "backward" thinking process, (2S)-1-(aminooxy)propan-2-ol stands out as a strategic chiral building block. Its bifunctional nature—a primary aminooxy group and a secondary alcohol on a chiral scaffold—allows for multiple disconnection strategies.
When planning the synthesis of a complex chiral molecule containing a 1,2-amino alcohol or a related motif, this compound can be identified as a key precursor. For example, a target molecule containing an oxime linkage and a stereocenter can be retrosynthetically disconnected at the C=N bond of the oxime, leading back to an aldehyde or ketone and the aminooxy compound. The chiral hydroxyl group in this compound can also serve as a handle for further transformations or as a key stereocontrol element in the synthetic route.
Historical Context of Aminooxy Chemistry and Its Evolution Towards Stereoselective Applications
Chemoenzymatic Approaches for Enantioselective Synthesis
Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical methods for producing chiral compounds. nih.govmdpi.com Enzymes can operate under mild conditions, often avoiding the need for complex protection and deprotection steps that are common in multistep organic synthesis. nih.gov
Kinetic resolution is a widely used technique for separating enantiomers from a racemic mixture. Lipases are particularly effective for this purpose due to their versatility, stability in organic solvents, and high enantioselectivity. researchgate.net The strategy involves the selective acylation or hydrolysis of one enantiomer in a racemic precursor, allowing for the separation of the fast-reacting enantiomer from the unreacted one.
For the synthesis of this compound, a common approach involves the kinetic resolution of a racemic precursor alcohol. For instance, a racemic secondary alcohol bearing a protected aminooxy function can be resolved using a lipase (B570770) like Candida antarctica lipase B (CALB) or Pseudomonas cepacia lipase (PSL). researchgate.netmdpi.commdpi.com The enzyme selectively acylates the (R)-enantiomer, leaving the desired (S)-enantiomer as an unreacted alcohol, which can then be separated and deprotected. The efficiency of this resolution is highly dependent on the choice of enzyme, acyl donor, solvent, and temperature. chemrxiv.org Vinyl acetate (B1210297) is a common acyl donor due to its ability to produce a non-reversible enol byproduct. researchgate.net
Table 1: Parameters in Lipase-Catalyzed Kinetic Resolution
| Parameter | Description | Common Examples | Significance |
|---|---|---|---|
| Enzyme | Biocatalyst that selectively reacts with one enantiomer. | Candida antarctica Lipase B (CALB), Pseudomonas cepacia Lipase (PSL), Candida rugosa Lipase (CRL). mdpi.comnih.gov | Determines the enantioselectivity (E-value) and rate of the reaction. |
| Substrate | Racemic precursor containing the alcohol to be resolved. | Racemic 1-(N-phthalimidooxy)propan-2-ol or similar protected aminooxy alcohol. | The structure of the substrate influences enzyme recognition and selectivity. |
| Acyl Donor | Reagent that provides the acyl group for esterification. | Vinyl acetate, Isopropenyl acetate, Acetic anhydride. mdpi.com | An irreversible acyl donor can drive the reaction forward and improve conversion. |
| Solvent | Medium for the reaction. | Hexane (B92381), Tetrahydrofuran (THF), Diisopropyl ether (DIPE). chemrxiv.orgnih.gov | Affects enzyme activity, stability, and enantioselectivity. |
| Temperature | Reaction temperature. | 30-45 °C. chemrxiv.org | Influences reaction rate and enzyme stability. |
Enzymes can also be used to create the chiral amino alcohol scaffold directly from prochiral starting materials. nih.gov Various classes of enzymes, including dehydrogenases, transaminases, and lyases, are employed for the synthesis of chiral amino alcohols. nih.govnih.gov For example, an engineered amine dehydrogenase (AmDH) can catalyze the asymmetric reductive amination of an α-hydroxy ketone, such as 1-hydroxy-2-propanone, to yield the corresponding chiral amino alcohol with high enantiomeric excess. nih.gov These enzymatic cascades can be performed in a one-pot fashion, increasing efficiency and reducing waste. uni-duesseldorf.degoogle.com While this method produces a chiral amino alcohol, a subsequent step would be required to convert the amino group to an aminooxy group to arrive at the final target compound.
Classical Organic Synthesis Routes to Chiral Aminooxy Moieties
Traditional organic synthesis provides robust and well-established methods for constructing chiral molecules. These routes often begin with a readily available chiral starting material, such as (S)-1,2-propanediol.
The key challenge in the classical synthesis of this compound is the introduction of the aminooxy group onto the chiral backbone without affecting the stereocenter.
The Mitsunobu reaction is a powerful tool for converting a primary or secondary alcohol into a variety of functional groups, including the protected aminooxy group, with inversion of configuration at the stereocenter if a secondary alcohol is used. mdpi.commetu.edu.tr For the synthesis of this compound, the starting material is typically a chiral precursor where the hydroxyl group that will become the aminooxy group is primary, thus avoiding inversion at the C2 chiral center.
In a typical sequence, a suitable chiral precursor like (S)-glycidol can be opened to a diol, which is then selectively protected. The remaining primary alcohol is then subjected to a Mitsunobu reaction with N-hydroxyphthalimide (NHP) as the nucleophile. sdu.dkresearchgate.net This reaction is facilitated by reagents such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (B44618) (PPh3). metu.edu.tr The resulting phthalimide-protected intermediate is then deprotected to reveal the free aminooxy group. Hydrazine hydrate (B1144303) or methylhydrazine are commonly used for this deprotection step. metu.edu.trresearchgate.netsci-hub.se
Table 2: Typical Mitsunobu Reaction for Aminooxy Installation
| Step | Reagents & Conditions | Purpose |
|---|---|---|
| 1. Activation | Primary alcohol, PPh3, DEAD/DIAD, THF, 0 °C to RT. metu.edu.tr | In situ formation of a highly reactive phosphonium (B103445) salt intermediate from the alcohol. |
| 2. Nucleophilic Attack | N-Hydroxyphthalimide (NHP). | NHP acts as the nucleophile, displacing the activated oxygen to form the C-O-N bond. |
| 3. Deprotection | Hydrazine hydrate or Methylhydrazine, EtOH, Reflux. metu.edu.trsci-hub.se | Cleavage of the phthaloyl protecting group to yield the free aminooxy functionality. |
An alternative to the Mitsunobu reaction is a classical two-step nucleophilic substitution (S_N2) process. This method involves converting the primary hydroxyl group of a chiral precursor, such as (S)-1,2-propanediol, into a good leaving group. nih.gov
First, the primary alcohol is selectively activated by converting it into a sulfonate ester, such as a tosylate (OTs) or mesylate (OMs), using p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine (B92270) or triethylamine (B128534). metu.edu.tr This sulfonate ester then undergoes nucleophilic displacement by a protected hydroxylamine (B1172632) equivalent, such as N-hydroxyphthalimide or acetone (B3395972) oxime. researchgate.netthieme-connect.com The reaction proceeds via an S_N2 mechanism, leading to the formation of the C-O-N bond. The final step involves the removal of the protecting group to afford this compound. thieme-connect.com A triflate group, which is an excellent leaving group, can also be used to facilitate this substitution. nih.gov
Chiral Pool Synthesis Utilizing Propanol (B110389) Derivatives
Chiral pool synthesis is a powerful strategy that utilizes readily available, enantiopure natural products as starting materials. wikipedia.orgtcichemicals.comelsevierpure.com This approach leverages the inherent chirality of the starting material to construct the desired stereocenter in the target molecule, often leading to more efficient syntheses. wikipedia.org For the preparation of this compound, derivatives of propanol serve as excellent chiral precursors.
A common starting material for this approach is (S)-2-propan-1,2-diol. The synthesis typically begins with the protection of the primary alcohol, followed by activation of the secondary alcohol, and subsequent nucleophilic substitution with a protected hydroxylamine equivalent. Another viable precursor is (S)-propylene oxide. The regioselective opening of the epoxide by a protected hydroxylamine species can directly establish the desired 1-aminooxy-2-hydroxypropane skeleton. The success of this method hinges on the careful selection of protecting groups and the optimization of reaction conditions to ensure high regioselectivity and yield.
A representative, though not exhaustive, pathway could involve the following steps:
Protection of the primary hydroxyl group of (S)-2-propan-1,2-diol.
Activation of the secondary hydroxyl group, for instance, by conversion to a mesylate or tosylate.
Nucleophilic displacement with a suitable N-protected hydroxylamine, such as N-hydroxyphthalimide.
Deprotection of both the aminooxy and hydroxyl functionalities to yield the final product.
Asymmetric Catalysis in the Formation of the Propan-2-ol Backbone
Asymmetric catalysis offers an alternative and highly versatile approach to establishing the chiral center of this compound. rsc.orgchiralpedia.com This method involves the use of a small amount of a chiral catalyst to steer a reaction towards the preferential formation of one enantiomer. chiralpedia.com
One prominent strategy is the asymmetric reduction of a suitable prochiral ketone, such as 1-(aminooxy)propan-2-one. Chiral catalysts, often based on transition metals complexed with chiral ligands or purely organic molecules (organocatalysts), can facilitate the highly enantioselective reduction of the ketone to the corresponding (S)-alcohol. rsc.orgchiralpedia.comgoogle.com For instance, catalysts derived from chiral amino acids or Cinchona alkaloids have proven effective in a wide array of enantioselective transformations. rsc.orgunito.it
Another powerful technique is the asymmetric aminohydroxylation of an appropriate alkene. This reaction introduces both the hydroxyl and aminooxy functionalities in a single, stereocontrolled step. The choice of the chiral ligand is crucial for achieving high enantioselectivity.
| Catalytic Method | Substrate | Catalyst Type | Key Advantages |
| Asymmetric Reduction | 1-(protected-aminooxy)propan-2-one | Chiral metal complex or Organocatalyst | High enantioselectivity, broad catalyst availability. |
| Asymmetric Aminohydroxylation | Propene derivative | Chiral ligand-metal complex | Direct formation of the bifunctional backbone. |
Protecting Group Strategies for the Aminooxy and Hydroxyl Functions
The presence of two reactive functional groups, the aminooxy and the hydroxyl moieties, necessitates a robust protecting group strategy during the synthesis of this compound and its subsequent use in building larger molecules. pressbooks.pubunivpancasila.ac.id The choice of protecting groups is critical to prevent unwanted side reactions and to allow for the selective modification of different parts of the molecule. pressbooks.pub
Common protecting groups for the hydroxyl function include silyl (B83357) ethers (e.g., tert-butyldimethylsilyl, TBS), benzyl (B1604629) ethers (Bn), and acetals. For the aminooxy group, carbamates such as tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) are frequently employed. Phthalimide is another common protecting group for the nitrogen of the aminooxy functionality. researchgate.net The selection of a particular protecting group depends on its stability to the reaction conditions that will be used in subsequent synthetic steps and the ease of its removal. pressbooks.pubuchicago.edu
Reactions Involving the Aminooxy Group
The lone pair of electrons on the nitrogen atom of the aminooxy group makes it a potent nucleophile, a property enhanced by the adjacent oxygen atom, an effect known as the alpha effect. ic.ac.uk This heightened nucleophilicity drives its reactivity towards various electrophiles.
The reaction of this compound with aldehydes and ketones is a cornerstone of its chemical utility, leading to the formation of stable oxime ethers. This condensation reaction, known as oximation, is robust and proceeds under mild conditions.
Table 1: Mechanism of Oxime Formation
| Step | Description |
|---|---|
| 1 | The nucleophilic nitrogen of the aminooxy group attacks the carbonyl carbon. |
| 2 | The pi bond of the carbonyl group breaks, and the electrons move to the oxygen atom, forming a zwitterionic tetrahedral intermediate. |
| 3 | Proton transfer from the nitrogen to the oxygen occurs, often mediated by solvent molecules. |
| 4 | The hydroxyl group is protonated to form a good leaving group (water). |
| 5 | The lone pair on the nitrogen forms a double bond with the carbon, expelling the water molecule. |
| 6 | Deprotonation of the nitrogen results in the final, neutral oxime product. |
Oximes derived from aldehydes (aldoximes) or unsymmetrical ketones (ketoximes) can exist as geometric isomers, designated as (E) and (Z) configurations, due to the restricted rotation around the C=N double bond. The formation of these isomeric products can complicate purification and analysis in derivatization procedures. nih.gov
The ratio of these isomers can be influenced by the reaction conditions, reflecting a competition between kinetic and thermodynamic control. The initially formed ratio of isomers is governed by the relative energies of the transition states leading to each product (kinetic control). Over time, or under equilibrating conditions (e.g., elevated temperature or presence of an acid/base catalyst), the mixture can isomerize to favor the most thermodynamically stable isomer.
The oxime linkage, once formed, can be further transformed. A common and useful reaction is its reduction to yield the corresponding hydroxylamine or, under more forcing conditions, the primary amine. This process is a form of reductive amination.
Various reducing agents can accomplish this transformation. Mild reagents such as 2-picoline-borane or sodium cyanoborohydride are effective for reducing the C=N bond of the oxime without cleaving the N-O bond, thus producing an O-alkyl hydroxylamine. nih.govthieme-connect.de This two-step sequence of oximation followed by reduction provides a reliable method for the sensitive analysis of carbonyl compounds, as the reduction step circumvents the analytical challenges posed by the presence of E/Z oxime isomers. nih.gov More powerful reducing agents may lead to the cleavage of the N-O bond, ultimately yielding a primary amine.
The nucleophilic nitrogen of the aminooxy group in this compound can participate in N-alkylation and N-acylation reactions.
N-Alkylation: This involves the formation of a new nitrogen-carbon bond. It can be achieved through reaction with alkyl halides, although this method can sometimes lead to overalkylation. nih.gov An alternative and often more controlled approach is reductive amination, where the aminooxy compound reacts with an aldehyde or ketone in the presence of a reducing agent to form an N-alkylated product. nih.gov
N-Acylation: The reaction with acylating agents, such as acid chlorides or anhydrides, readily forms N-acyl derivatives. This reaction is typically rapid and high-yielding, providing a straightforward method for modifying the aminooxy group. arabjchem.org
These derivatizations are crucial for altering the molecule's physical and chemical properties or for installing specific functional groups required for further synthetic steps.
The bifunctional nature of this compound and its derivatives makes them valuable precursors for the synthesis of heterocyclic compounds. The aminooxy group can act as a key component in ring-forming reactions.
A significant application of aminooxy-containing scaffolds is the synthesis of 3-amino-1,2,4-oxadiazines (AOXDs). sci-hub.se These six-membered heterocyclic rings contain an N-O bond and a guanidine-like moiety, making them interesting structures in medicinal chemistry. sci-hub.seresearchgate.net
The synthesis can be achieved through the cyclization of a β-aminoalkoxyamine derivative with cyanogen (B1215507) bromide (BrCN). sci-hub.se In a representative synthesis, an N-Boc protected β-aminoalkoxyamine is treated with BrCN. sci-hub.se The reaction proceeds via the initial attack of the more nucleophilic secondary amine on the cyanogen bromide, followed by an intramolecular cyclization where the terminal aminooxy nitrogen attacks the nitrile carbon. This ring-closure forms the stable 1,2,4-oxadiazine ring system. sci-hub.se X-ray crystallography has confirmed the structure of these AOXD scaffolds, revealing a non-planar ring system due to the presence of the N-O bond. sci-hub.se
Table 2: Key Steps in a Representative 3-Amino-1,2,4-Oxadiazine Synthesis
| Step | Reactants | Reagents | Product | Key Transformation | Reference |
|---|---|---|---|---|---|
| 1 | N-Boc-protected β-hydroxy amine | N-Hydroxyphthalimide (NHPI), PPh₃, DEAD | N-Boc-protected O-phthalimido derivative | Mitsunobu reaction to form C-ON bond | sci-hub.se |
| 2 | O-Phthalimido derivative | Hydrazine hydrate | N-Boc-protected β-aminoalkoxyamine | Removal of phthaloyl protecting group | sci-hub.se |
| 3 | N-Boc-protected β-aminoalkoxyamine | Cyanogen Bromide (BrCN) | N-Boc-protected 3-amino-1,2,4-oxadiazine | Cyclization to form the heterocyclic scaffold | sci-hub.se |
Cyclization Reactions Leading to Heterocyclic Frameworks
Synthesis of Cyclic Aminooxy Derivatives
The bifunctional nature of this compound allows for its participation in cyclization reactions to form various heterocyclic structures. The aminooxy group provides a potent nucleophile for reaction with electrophiles, while the hydroxyl group can be involved in subsequent or separate cyclization steps.
One key strategy involves the reaction of the aminooxy group with carbonyl compounds to form oxime ethers, which can be part of a larger cyclic system. iris-biotech.de This type of reaction is noted for its high chemoselectivity and the stability of the resulting oxime bond. iris-biotech.de For instance, aminooxy derivatives can be used in peptide cyclization, either by reacting an aminooxy and an aldehyde side chain within the same peptide sequence or by bridging two aminooxy side chains with a dialdehyde (B1249045) linker. iris-biotech.de
Another approach involves the reaction of related amino alcohol derivatives with agents like carbon disulfide. For example, 1-amino-3-chloropropan-2-ol (B1208272) derivatives react with carbon disulfide in the presence of a base such as triethylamine to efficiently produce six-membered cyclic dithiocarbamates. rsc.org While this example uses an aminopropanol (B1366323) derivative, the principle can be extended to aminooxy-containing structures, where the aminooxy group's reactivity would direct the cyclization pathway.
Furthermore, the synthesis of complex heterocyclic scaffolds like 3-amino-1,2,4-oxadiazines has been achieved using aminooxy precursors. sci-hub.se This transformation highlights the utility of the aminooxy moiety in constructing unique, nonplanar cyclic systems that are of interest in medicinal chemistry. sci-hub.se
Reactions Involving the Hydroxyl Group
The secondary hydroxyl group in this compound is a key site for various chemical modifications, including esterification, etherification, oxidation, and conversion to a leaving group for substitution reactions.
Esterification and Etherification Reactions
Esterification: The hydroxyl group of this compound can be readily acylated to form esters. This classic transformation is typically achieved by reacting the alcohol with a carboxylic acid, acid chloride, or anhydride, often under acidic or basic catalysis. rsc.orgmedcraveonline.com The reaction of an alcohol with a carboxylic acid is a reversible process known as Fischer esterification, typically requiring an acid catalyst like concentrated sulfuric acid and heat to drive the reaction towards the ester product. rsc.orguakron.edu The use of more reactive acylating agents like acid chlorides or anhydrides can provide higher yields under milder conditions. The properties of the resulting esters, such as their aroma, vary depending on the alcohol and carboxylic acid used. rsc.org
Etherification: The synthesis of ethers from the hydroxyl group can be accomplished through various methods. One common method is the Williamson ether synthesis, which involves deprotonating the alcohol to form an alkoxide, followed by reaction with an alkyl halide. Another approach is the copper-catalyzed amino etherification of alkenes using O-acylhydroxylamines, which can construct diverse 1,2-amino oxygen-containing molecules. nih.gov Although this method focuses on alkene functionalization, it demonstrates a modern approach to forming C-O bonds in the presence of an aminooxy-related group. nih.gov
Table 1: Representative Esterification and Etherification Reactions of Alcohols
| Reaction Type | Reagents | Catalyst/Conditions | Product Type |
|---|---|---|---|
| Fischer Esterification | Carboxylic Acid (e.g., Ethanoic Acid) | Concentrated Sulfuric Acid, Heat | Ester |
| Acylation | Acid Anhydride (e.g., Acetic Anhydride) | Enzymatic (e.g., C. rugosa lipase) | Ester |
| Williamson Ether Synthesis | Alkyl Halide | Strong Base (e.g., NaH) | Ether |
| Copper-Catalyzed Amino Etherification | Alkene, O-Acylhydroxylamine | Cu(OTf)₂, PPTS | Amino Ether |
Oxidation Reactions
The secondary alcohol functionality of this compound can be oxidized to the corresponding ketone, (aminooxy)propan-2-one. This is a standard transformation for secondary alcohols. chemguide.co.uk Common oxidizing agents for this purpose include chromium-based reagents, such as potassium dichromate(VI) in acidic solution, or milder reagents like Dess-Martin periodinane to avoid over-oxidation or side reactions. chemguide.co.uknih.gov
The oxidation process involves the removal of the hydrogen atom from the hydroxyl group and the hydrogen atom from the carbon to which it is attached, forming a carbon-oxygen double bond. chemguide.co.uk Unlike primary alcohols, which can be oxidized to aldehydes and then further to carboxylic acids, the oxidation of secondary alcohols typically stops at the ketone stage. chemguide.co.uk
Table 2: Common Oxidizing Agents for Secondary Alcohols
| Oxidizing Agent | Typical Conditions | Product |
|---|---|---|
| Potassium Dichromate(VI) (K₂Cr₂O₇) | Dilute Sulfuric Acid, Heat | Ketone |
| Dess-Martin Periodinane (DMP) | Acetonitrile or Dichloromethane | Ketone |
| Pyridinium Chlorochromate (PCC) | Dichloromethane | Ketone |
| Thionyl Chloride/DMSO (Swern Oxidation) | Triethylamine, Low Temperature | Ketone |
Conversion to Leaving Groups for Further Substitution
The hydroxyl group is inherently a poor leaving group for nucleophilic substitution reactions. masterorganicchemistry.com Therefore, it must first be converted into a better leaving group. libretexts.orgunco.edu This is a crucial step for enabling further substitution at the C-2 position of the propane (B168953) backbone.
Common methods for this conversion include:
Formation of Tosylates: The alcohol can be reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine to form a tosylate (ROTs). libretexts.org The tosylate is an excellent leaving group, and this reaction proceeds without changing the configuration at the chiral center. libretexts.org
Formation of Alkyl Halides: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the alcohol into the corresponding alkyl chloride or bromide via an Sₙ2 mechanism for secondary alcohols. libretexts.orglibretexts.org These reactions convert the -OH group into a chlorosulfite (-OSOCl) or a dibromophosphite (-OPBr₂), which are readily displaced by a nucleophile. libretexts.org
Protonation in Strong Acid: In the presence of a strong, non-nucleophilic acid like sulfuric acid (H₂SO₄), the hydroxyl group can be protonated to form -OH₂⁺. masterorganicchemistry.com This creates an excellent leaving group (H₂O), facilitating elimination reactions to form alkenes. masterorganicchemistry.com
Table 3: Reagents for Converting Alcohols to Good Leaving Groups
| Reagent | Leaving Group Formed | Reaction Type |
|---|---|---|
| p-Toluenesulfonyl chloride (TsCl) | Tosylate (-OTs) | Substitution |
| Thionyl chloride (SOCl₂) | Chloride (-Cl) | Sₙ2 Substitution |
| Phosphorus tribromide (PBr₃) | Bromide (-Br) | Sₙ2 Substitution |
| Sulfuric Acid (H₂SO₄) | Water (-OH₂⁺) | E1/E2 Elimination |
Bifunctional Reactivity and Orthogonal Transformations
The presence of two distinct functional groups, the aminooxy and the hydroxyl group, allows for bifunctional reactivity and the potential for orthogonal transformations, where one group can be reacted selectively in the presence of the other.
Chemoselective Transformations of this compound
Chemoselectivity is paramount when dealing with bifunctional molecules like this compound. The aminooxy group is significantly more nucleophilic than the hydroxyl group, a phenomenon known as the alpha effect. iris-biotech.de This enhanced nucleophilicity allows the aminooxy group to react selectively with electrophiles, particularly aldehydes and ketones, to form stable oxime ethers. iris-biotech.dedoi.org This reaction, often termed oxime ligation, is highly efficient and can be performed under mild conditions, leaving the hydroxyl group untouched. iris-biotech.dedoi.org
This chemoselectivity is the basis for powerful molecular assembly strategies. doi.org For example, a peptide fragment bearing a terminal this compound can be selectively ligated to another peptide fragment containing an aldehyde or ketone functionality. The hydroxyl group on the propanol backbone remains available for subsequent modifications, such as esterification or glycosylation, allowing for the stepwise construction of complex biomolecules. iris-biotech.dedoi.org The ability to perform these transformations orthogonally—reacting one functional group without affecting the other—is a cornerstone of modern synthetic chemistry. doi.org
Applications of 2s 1 Aminooxy Propan 2 Ol in Advanced Chemical Research
Role as a Chiral Building Block in Complex Molecule Synthesis
The inherent chirality of (2S)-1-(aminooxy)propan-2-ol makes it an attractive starting material for the synthesis of enantiomerically pure molecules. This is of paramount importance in the pharmaceutical industry, where the stereochemistry of a drug can profoundly influence its efficacy and safety.
Construction of Chiral Pharmaceutical Intermediates and Analogs
This compound serves as a key intermediate in the synthesis of various chiral pharmaceutical compounds. Its bifunctional nature allows for the introduction of both an aminooxy and a hydroxyl group in a stereodefined manner. For instance, it can be utilized in the synthesis of complex drug candidates where these functionalities are crucial for biological activity. An example includes its use in creating analogs of existing drugs to improve their pharmacological profiles. The aminooxy group provides a handle for further functionalization or for creating oxime-based linkages, while the hydroxyl group can be involved in hydrogen bonding interactions with biological targets or serve as a point for further synthetic elaboration.
The synthesis of chiral intermediates often involves multi-step sequences where the stereocenter of this compound is preserved. For example, it can be reacted with various electrophiles at either the aminooxy or hydroxyl group, leading to a diverse range of chiral synthons. These synthons can then be incorporated into larger, more complex molecular architectures.
| Intermediate Class | Synthetic Utility | Potential Therapeutic Area |
|---|---|---|
| Chiral Amino Alcohols | Used in the synthesis of beta-blockers and other cardiovascular drugs. | Cardiology |
| Chiral Hydroxylamines | Precursors to nitrones for cycloaddition reactions and synthesis of heterocyclic compounds. | Oncology, Infectious Diseases |
| Oxime Ethers | Stable linkers in drug-conjugates and prodrugs. | Targeted Drug Delivery |
Synthesis of Biologically Active Compounds and Natural Product Mimetics
The unique structural motif of this compound is found in or can be used to mimic portions of biologically active natural products. Researchers leverage this to synthesize novel compounds with potential therapeutic applications. For example, the 1-aminooxy-2-propanol substructure can be found in inhibitors of enzymes like ornithine decarboxylase, which is a target for anti-cancer and anti-parasitic drugs. researchgate.net The synthesis of 1-amino-3-(aminooxy)-2-propanol has been reported, and this compound was found to be a potent inhibitor of rat liver ornithine decarboxylase. researchgate.net
Furthermore, the ability to create derivatives of this compound allows for the generation of libraries of compounds for high-throughput screening to identify new drug leads. By systematically modifying the structure, chemists can explore the structure-activity relationship (SAR) and optimize the biological activity of these synthetic molecules. A novel and convenient method for preparing functionally substituted esters of hydroxylamine (B1172632), which are biologically active, involves the alkylation of ethyl N-hydroxyacetimidate with methanesulfonates of functionally substituted alcohols, followed by deprotection. researchgate.net
Enabling Asymmetric Transformations in Organic Synthesis
Beyond its role as a direct building block, this compound and its derivatives can be employed as chiral auxiliaries or ligands in asymmetric synthesis. rsc.org In this context, the chiral information from this compound is transferred to a prochiral substrate, leading to the formation of a new stereocenter with high enantioselectivity. After the desired transformation, the chiral auxiliary can often be cleaved and recovered.
For instance, a derivative of this compound could be used to form a chiral nitrone, which can then undergo diastereoselective cycloaddition reactions. This strategy provides access to a wide range of enantiomerically enriched heterocyclic compounds, which are prevalent in many pharmaceuticals. The development of organocatalysts, some of which are derived from chiral amino alcohols, has become a significant area of research for facilitating stereoselective reactions. google.com
Development of Chemical Biology Tools and Probes
The unique reactivity of the aminooxy group makes this compound a valuable component in the development of chemical biology tools. These tools are designed to study biological processes in their native environment, providing insights into disease mechanisms and aiding in drug discovery. acs.orgrsc.org
Aminooxy Click Chemistry (AOCC) for Bioconjugation
Aminooxy click chemistry (AOCC) is a powerful bioconjugation technique that relies on the highly efficient and chemoselective reaction between an aminooxy group and an aldehyde or ketone to form a stable oxime linkage. nih.gov This reaction proceeds under mild, biocompatible conditions, making it ideal for modifying sensitive biomolecules. nih.gov The aminooxy group (-O-NH2) is a stronger nucleophile than a typical amine due to the "alpha effect," where the adjacent oxygen atom enhances its reactivity. nih.gov
This compound can be incorporated into synthetic strategies for the modification of oligonucleotides and their analogs. nih.gov By functionalizing an oligonucleotide with an aldehyde or ketone, it can be readily conjugated to a molecule containing the aminooxy group derived from this compound. This approach allows for the attachment of various payloads, such as fluorescent dyes, affinity tags, or therapeutic agents, to the nucleic acid. nih.govgoogle.com
This conjugation chemistry is instrumental in developing nucleic acid-based diagnostics and therapeutics. For instance, attaching a fluorescent probe allows for the visualization of the oligonucleotide's localization and trafficking within cells. Conjugating a targeting ligand can enhance the delivery of an antisense oligonucleotide or siRNA to specific tissues or cell types. An aminooxy click chemistry (AOCC) strategy has been utilized to synthesize modified nucleoside building blocks for incorporation into oligonucleotides, enabling the conjugation of various biologically relevant ligands. nih.gov
| Research Area | Key Finding | Significance | Reference |
|---|---|---|---|
| Oligonucleotide Conjugation | Aminooxy click chemistry allows for the efficient and stable conjugation of ligands to oligonucleotides. | Enables the development of targeted nucleic acid therapeutics and advanced diagnostic probes. | nih.gov |
| Bis-functionalization | A bis-functionalized aminooxy group can be used for sugar modification in oligonucleotide chemistry. | Allows for the introduction of two different ligands with distinct biological functions simultaneously. | nih.gov |
| Oxime Ligation | Aminooxy-functionalized sugars and nucleosides are readily synthesized and used for stable oxime ligation. | Provides a robust method for creating bioconjugates with high stability under physiological conditions. | nih.gov |
Utility in Mass Spectrometry-Based Metabolomics Analysis
In the field of metabolomics, the analysis of small molecules (metabolites) in biological samples, the detection of low-abundance or poorly ionizable species is a significant challenge. nih.gov Chemical derivatization with a tag that enhances detection sensitivity is a common strategy. The aminooxy group of this compound is ideal for this purpose, as it selectively reacts with carbonyl-containing metabolites (aldehydes and ketones). nih.gov
Derivatizing carbonyl metabolites with an aminooxy-containing tag can dramatically improve their analysis by mass spectrometry (MS). nih.govnih.gov This approach, often using tags that incorporate a permanent positive charge, greatly increases electrospray ionization efficiency and, consequently, MS detection sensitivity. nih.gov For example, methods have been developed that use isotopically labeled aminooxy reagents for the quantitative profiling of carbonyls directly in crude biological extracts. nih.gov This allows for the identification of a wide range of metabolites that might otherwise go undetected. nih.gov
The compound this compound itself has predictable mass spectrometric behavior, which is crucial for identifying its derivatives in complex mixtures.
Table 1: Predicted Collision Cross Section (CCS) Data for this compound Predicted CCS values (in square angstroms, Ų) provide information about the ion's shape and are useful for compound identification in ion mobility-mass spectrometry. Data calculated using CCSbase.
| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 92.070606 | 116.7 |
| [M+Na]⁺ | 114.05255 | 123.6 |
| [M-H]⁻ | 90.056054 | 115.5 |
| [M+NH₄]⁺ | 109.09715 | 139.1 |
| [M+K]⁺ | 130.02649 | 124.2 |
| [M+H-H₂O]⁺ | 74.060590 | 112.4 |
Source: PubChemLite. uni.lu
Design of Targeted Molecular Probes for Biochemical Systems
Molecular probes are essential tools for visualizing and studying specific molecules and processes in biochemical systems. The ability of the aminooxy group to form stable, covalent bonds with biomolecules under mild conditions makes it a valuable component in the design of such probes. ontosight.ai
A prominent application is in the development of fluorescent probes for detecting DNA damage. For example, probes have been designed where a fluorescent moiety is linked to an aminooxy group. goettingen-research-online.de These probes can covalently bind to the aldehyde group present at abasic (AP) sites in DNA—a common form of DNA damage—forming a stable oxime. goettingen-research-online.de This allows for the sensitive detection and quantification of DNA lesions.
Furthermore, aminooxy-functionalized probes are used to detect protein carbonylation, a biomarker for aging and oxidative stress. goettingen-research-online.de In one strategy, gold nanoclusters are functionalized with a thiolated aminooxy moiety, which then binds to carbonylated proteins, allowing for detection via fluorescence. goettingen-research-online.de These examples highlight how the chemoselective reactivity of the aminooxy group can be harnessed to create highly specific probes for a variety of biological targets. ontosight.aigoettingen-research-online.de
Contributions to Materials Science and Polymer Chemistry
The versatility of this compound extends to materials science, where its reactive handles are employed to construct novel polymers and soft materials through highly efficient "click chemistry" reactions.
Incorporation into Functional Polymeric Architectures via Click Chemistry
Click chemistry refers to a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts. researchgate.net These reactions have become a cornerstone of modern polymer synthesis, enabling the creation of well-defined and complex polymeric architectures such as star polymers, graft copolymers, and polymer brushes. researchgate.netnih.govacs.org Common click reactions include the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and various thiol-ene reactions. mdpi.com
Oxime ligation, the reaction of an aminooxy group with a ketone or aldehyde, is also considered a click reaction due to its high efficiency and bioorthogonality. nih.govrsc.org This allows for the incorporation of the this compound moiety into polymer chains. This can be achieved by polymerizing monomers that already contain the functional group or by post-polymerization modification, where a polymer backbone is functionalized with either aminooxy or carbonyl groups, ready to be "clicked" with a complementary partner. acs.org This modular approach allows for the precise placement of functionalities along a polymer chain, imparting specific properties to the final material. nih.gov
Development of Hydrogel Systems and Soft Materials
Hydrogels are water-swollen polymer networks with applications in tissue engineering, drug delivery, and 3D bioprinting. nih.govulb.ac.be Oxime click chemistry is an ideal method for forming hydrogels because the reaction is fast, requires no catalyst, works in aqueous conditions, and produces only water as a byproduct. nih.govnih.gov
By using multi-armed polymers functionalized with aminooxy groups (e.g., an 8-arm PEG-aminooxy) and crosslinking them with a dialdehyde (B1249045), researchers can form stable, biocompatible hydrogels. nih.gov The mechanical properties, such as stiffness, and the swelling ratio of these hydrogels can be precisely tuned by changing the concentration of the polymers or the ratio of aminooxy to aldehyde groups. nih.govqub.ac.uk This tunability is critical for mimicking the properties of soft tissues, such as those found in the nervous system. qub.ac.uk Furthermore, bioactive molecules like cell-adhesion peptides (e.g., RGD) can be incorporated into the hydrogel network to support cell viability and proliferation, making these materials promising for tissue engineering scaffolds. nih.govulb.ac.be
Advanced Functional Material Synthesis
The chemical compound this compound serves as a critical and versatile building block in the synthesis of advanced functional materials. Its utility is primarily derived from the presence of a terminal aminooxy (-ONH₂) group, which enables highly efficient and specific covalent modification of various substrates through oxime ligation. This chemoselective reaction, often categorized under the "click chemistry" paradigm, involves the condensation of the aminooxy group with an aldehyde or ketone functionality to form a stable oxime bond. nih.govrsc.orgnih.gov This method is prized for its high yields, tolerance of a wide range of functional groups, and ability to proceed under mild, often aqueous, conditions. nih.govnih.gov The inherent chirality of the this compound molecule, originating from the stereocenter at the second carbon, can be exploited to introduce stereospecific properties into the final material, influencing its interaction with biological systems or its self-assembly characteristics.
Research has demonstrated the application of this and structurally related aminooxy compounds in several areas of material science, including the functionalization of polymers and the surface modification of nanomaterials.
Polymer Modification:
The modification of polymers with specific functional groups is a cornerstone of creating "smart" or functional materials. Aminooxy compounds are used to attach molecules to polymer backbones that have been pre-functionalized with aldehyde or ketone groups. rsc.org For instance, controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization can be used to synthesize polymers such as poly(N-isopropylacrylamide) (pNIPAAm) with reactive end-groups. nih.gov By reacting an aminooxy-functionalized molecule with an aldehyde-terminated polymer, researchers can create well-defined block copolymers or polymers with specific terminal functionalities. nih.govgoogle.com The hydroxyl group on this compound provides an additional site for further modification or can influence the hydrophilicity and solubility of the resulting polymer conjugate.
Similarly, aldehyde-functional polycarbonates can act as reactive platforms. rsc.org These polymers, when reacted with aminooxy-containing compounds, can be readily functionalized to alter their physical and chemical properties, creating new materials for a variety of applications. rsc.org The stability of the resulting oxime linkage is a significant advantage over other conjugation chemistries like hydrazones, making it suitable for materials intended for long-term use. nih.gov
Nanomaterial Functionalization:
In the field of nanotechnology, the surface properties of nanoparticles dictate their behavior and utility. nih.gov Aminooxy chemistry provides a powerful tool for the surface functionalization of nanoparticles, such as gold monolayer-protected clusters (Au MPCs). researchgate.net Thiol ligands containing an aminooxy group can be used to coat gold nanoparticles. researchgate.netresearchgate.net These functionalized nanoparticles then serve as a platform for the attachment of a wide array of molecules containing aldehyde or ketone groups, including biomolecules or synthetic dyes. researchgate.net The use of a chiral aminooxy compound like this compound can create a chiral surface environment on the nanoparticle, which is highly desirable for applications in chiral sensing, enantioselective catalysis, and specific biological targeting.
The table below summarizes key research findings related to the use of aminooxy compounds in the synthesis of advanced functional materials.
| Material Type | Specific Material Example | Role of Aminooxy Compound | Resulting Functionality/Property |
| Polymer | Poly(N-isopropylacrylamide) (pNIPAAm) | End-group functionalization via reaction with aldehyde-terminated polymer. nih.gov | Creation of well-defined polymer-protein and polymer-polysaccharide conjugates. nih.gov |
| Polymer | Aldehyde-Functional Polycarbonates | Grafting onto the polymer backbone via reaction with pendant aldehyde groups. rsc.org | Introduction of new functional groups to create diverse polymer conjugates with tailored properties. rsc.org |
| Polymer | Polystyrene | Synthesis of aminooxy α- and α,ω-end-functionalized polystyrene via ATRP. acs.org | Enables subsequent conjugation to aldehyde-containing molecules to form complex polymer architectures. acs.org |
| Nanomaterial | Gold Monolayer-Protected Clusters (Au MPCs) | Component of a thiol ligand used for surface coating via ligand exchange. researchgate.net | Creates a reactive surface for the chemoselective ligation of carbonyl-containing molecules. researchgate.net |
| Biopolymer | Polysaccharides (e.g., Dextran) | Functionalization of the reducing end of the polysaccharide. google.com | Allows for the creation of polysaccharide-b-PEG block copolymers and other bioconjugates. google.com |
Stereochemical Investigations of 2s 1 Aminooxy Propan 2 Ol and Its Derivatives
Chiroptical Properties and Their Correlation with Absolute Configuration
Chiroptical spectroscopy, which includes techniques such as optical rotatory dispersion (ORD) and circular dichroism (CD), is a powerful tool for probing the stereochemistry of chiral molecules. These methods measure the differential interaction of a chiral substance with left and right circularly polarized light. The resulting spectra are exquisitely sensitive to the molecule's three-dimensional structure, providing a fingerprint that can be correlated to its absolute configuration.
Vibrational circular dichroism (VCD), an extension of CD into the infrared region, provides even more detailed structural information by probing the vibrational transitions of a molecule. A study on the VCD spectrum of 1-amino-2-propanol, a structural analog of the title compound, demonstrated the utility of this technique in assigning specific vibrational modes and confirming the most stable conformer through high-level density functional theory (DFT) calculations. nih.gov For instance, distinct VCD bands in the 800 to 2000 cm⁻¹ region can be assigned to specific bending and stretching modes, and their signs and intensities are directly related to the absolute configuration of the chiral center. nih.gov
Circular dichroism is also instrumental in studying the conformation of peptides and proteins. nih.govresearchgate.net The characteristic CD spectra of secondary structures like the polyproline II (PPII) helix, which exhibits a strong negative band around 195-200 nm and a weaker positive band around 215-220 nm, allow for the conformational analysis of peptides incorporating chiral amino alcohol derivatives. nih.govwiley-vch.deub.edu By derivatizing amino acids with chromophoric groups, exciton-coupled circular dichroism (ECCD) can be used to determine their absolute configuration. The sign of the resulting bisignate CD spectrum directly corresponds to the stereochemistry of the chiral center. nih.gov
Table 1: Representative Chiroptical Data for a Related Chiral Amino Alcohol
| Compound | Technique | Wavelength/Wavenumber | Observed Rotation/Signal | Correlation to Absolute Configuration |
| (R)-(-)-1-Amino-2-propanol | Optical Rotation | 589 nm (D-line) | -23° ± 2° | The negative sign indicates it is levorotatory. |
| 1-Amino-2-propanol | VCD | 1272 cm⁻¹ | Positive/Negative | The sign of the VCD band for the OH bending mode is correlated to the (R) or (S) configuration through DFT calculations. nih.gov |
| 1-Amino-2-propanol | VCD | 1412 cm⁻¹ | Positive/Negative | The sign of this band, influenced by the OH bending, further confirms the absolute configuration. nih.gov |
Diastereoselective Synthesis Utilizing (2S)-1-(aminooxy)propan-2-ol
Diastereoselective synthesis is a powerful strategy for creating new stereocenters in a molecule with a predefined spatial orientation relative to existing chiral centers. Chiral molecules like this compound can be employed as chiral building blocks or auxiliaries to control the stereochemical outcome of a reaction. nih.govevitachem.com The inherent chirality of these molecules directs the approach of incoming reagents, leading to the preferential formation of one diastereomer over others. diva-portal.orgumontpellier.frub.edu
A notable example of the use of a derivative of this compound in diastereoselective synthesis is in the construction of a 3-amino-1,2,4-oxadiazine (AOXD) scaffold. sci-hub.se In this synthesis, a key intermediate, tert-butyl((1S,2S)-1-(aminooxy)-1-phenylpropan-2-yl)carbamate, which is a derivative of the title compound, is synthesized. sci-hub.se The stereochemistry at the C1 and C2 positions of this intermediate plays a crucial role in the subsequent stereoselective reduction of a ketone to an alcohol. The reduction of the ketone precursor to the corresponding β-aminoalcohol using reducing agents like DIBAL-H can proceed with high diastereoselectivity, influenced by the existing stereocenters. sci-hub.se
The general principle of using chiral auxiliaries involves the temporary incorporation of the chiral unit into an achiral substrate. umontpellier.fr The chiral auxiliary then directs the stereoselective formation of a new chiral center. Following the reaction, the auxiliary is cleaved to yield the enantiomerically enriched product. While direct use of this compound as an auxiliary is not extensively documented in readily available literature, its structural motifs are present in various chiral ligands and building blocks used in asymmetric catalysis. bioorg.orgwgtn.ac.nz
Table 2: Example of a Diastereoselective Reaction Involving a Derivative of this compound
| Reactant | Chiral Building Block/Auxiliary | Reaction Type | Product Diastereomeric Ratio (d.r.) |
| N-Boc-protected amino acid | Derivative of this compound | Reduction of a ketone | >95:5 |
| Aldehyde | Chiral amine derived from an amino alcohol | Aldol reaction | Up to 99:1 |
| Alkene | Chiral ligand for a metal catalyst | Asymmetric dihydroxylation | >98:2 |
Enantiomeric Purity Determination Methodologies (beyond basic identification)
The determination of enantiomeric excess (e.e.) is critical in the development and quality control of chiral compounds. Beyond simple identification, several advanced analytical techniques are employed to accurately quantify the ratio of enantiomers in a sample. nih.gov
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used and powerful method for separating enantiomers. chromatographyonline.comnih.govsigmaaldrich.comjfda-online.com The CSP contains a chiral selector that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times. For amino alcohol compounds, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. jfda-online.com The mobile phase composition, including the type of organic modifier (e.g., 2-propanol, ethanol) and additives, is optimized to achieve baseline separation of the enantiomers. chromatographyonline.comjfda-online.com
Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine enantiomeric excess, typically by using a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA). bohrium.comresearchgate.netrug.nl A CDA reacts with the enantiomers of the analyte to form a pair of diastereomers, which will have distinct chemical shifts in the NMR spectrum. Phosphorus-31 NMR (³¹P-NMR) is particularly advantageous due to the large chemical shift dispersion of phosphorus. bohrium.com Chiral phosphorus-containing reagents can be used to derivatize the alcohol or amino group of this compound, and the resulting diastereomers can be quantified by integrating their respective signals in the ³¹P-NMR spectrum. bohrium.comrug.nl
Table 3: Comparison of Advanced Methodologies for Enantiomeric Purity Determination
| Methodology | Principle | Typical Data Output | Advantages |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. sigmaaldrich.comjfda-online.com | Chromatogram with two separated peaks for the enantiomers. | High accuracy, applicable to a wide range of compounds, well-established methods. chromatographyonline.comnih.govjfda-online.com |
| ³¹P-NMR with Chiral Derivatizing Agent | Formation of diastereomers with distinct ³¹P chemical shifts. bohrium.com | ³¹P-NMR spectrum showing two signals for the diastereomeric adducts. | Rapid analysis, large chemical shift differences, can sometimes be used on crude reaction mixtures. bohrium.comrug.nl |
| Chiral SFC (Supercritical Fluid Chromatography) | Separation using a supercritical fluid as the mobile phase and a chiral stationary phase. | Chromatogram with separated enantiomeric peaks. | Fast separations, reduced solvent consumption compared to HPLC. chromatographyonline.com |
Stereochemical Influence on Reaction Pathways and Product Selectivity
The stereochemistry of a chiral molecule like this compound can significantly influence the pathway and outcome of a chemical reaction, a phenomenon known as substrate control. bioorg.orgacs.org The chiral center can direct the facial selectivity of reactions at nearby prochiral centers, leading to the preferential formation of one stereoisomer.
In the synthesis of the 3-amino-1,2,4-oxadiazine scaffold mentioned earlier, the stereochemistry of the β-aminoalcohol intermediate, derived from a derivative of this compound, was found to have a profound effect on the outcome of a subsequent Mitsunobu reaction. sci-hub.se The authors observed that different diastereomers of the β-aminoalcohol exhibited different reactivities and stereochemical outcomes (inversion or retention of configuration) under the same reaction conditions. This difference was attributed to the steric hindrance around the hydroxyl group, which is a direct consequence of the absolute configuration of the adjacent stereocenter. sci-hub.se
Furthermore, in the context of asymmetric catalysis, the enantiomeric purity of a chiral ligand or catalyst is paramount for achieving high enantioselectivity in the product. The stereochemistry of the ligand, which could be derived from a chiral building block like this compound, dictates the three-dimensional environment of the catalytic active site. This, in turn, controls the approach of the substrate and the formation of the transition state, ultimately determining the stereochemistry of the product. pnas.orgnih.gov For example, in the enantioselective addition of nucleophiles to aldehydes or ketones, the chiral catalyst forms a transient chiral complex with one of the reactants, leading to a highly stereoselective carbon-carbon bond formation. google.com
Table 4: Illustrative Examples of Stereochemical Influence on Reaction Selectivity
| Chiral Substrate/Ligand | Reaction Type | Observation |
| Diastereomeric β-aminoalcohols | Mitsunobu reaction | Different diastereomers lead to either inversion or retention of configuration at the reaction center. sci-hub.se |
| Enantiopure chiral ligand in a metal complex | Asymmetric hydrogenation | One enantiomer of the ligand produces the (R)-product with high e.e., while the other enantiomer produces the (S)-product. |
| Chiral substrate with a directing group | Epoxidation | The directing group, positioned by the chiral center, guides the oxidant to one face of a double bond, resulting in a single diastereomer of the epoxide. |
Advanced Analytical and Spectroscopic Characterization Methodologies in Research
High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation of Complex Derivatives
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of organic molecules, including complex derivatives of (2S)-1-(aminooxy)propan-2-ol. measurlabs.com Unlike low-resolution mass spectrometry, HRMS provides highly accurate mass measurements, typically to within 4-5 decimal places, which allows for the determination of the elemental composition of a molecule. alevelchemistry.co.uk This high precision is critical for distinguishing between compounds that have the same nominal mass but different molecular formulas. alevelchemistry.co.uk
In the analysis of derivatives of this compound, HRMS is used to:
Confirm Molecular Formula: By matching the experimentally determined exact mass with the calculated mass for a proposed structure, researchers can confirm the elemental composition. measurlabs.comumb.edu For instance, the predicted monoisotopic mass of the parent compound this compound (C₃H₉NO₂) is 91.06333 Da. uni.lu HRMS can verify this with high accuracy.
Characterize Reaction Products: When this compound is used as a starting material in a synthesis, HRMS can confirm the structure of the resulting products, such as amides or other derivatives. nih.gov
Identify Unknowns: The technique is powerful for identifying novel derivatives or impurities by providing their elemental formulas, which is a crucial first step in full structural determination. nih.gov
The process typically involves ionizing the sample and then separating the resulting ions based on their mass-to-charge (m/z) ratio. alevelchemistry.co.uk Soft ionization techniques are often preferred as they keep the molecule intact, allowing for the observation of the molecular ion peak. alevelchemistry.co.uk
Table 1: Predicted HRMS Adducts for this compound
| Adduct | m/z (Predicted) |
| [M+H]⁺ | 92.070606 |
| [M+Na]⁺ | 114.05255 |
| [M-H]⁻ | 90.056054 |
| [M+NH₄]⁺ | 109.09715 |
| [M+K]⁺ | 130.02649 |
| Data sourced from PubChemLite. uni.lu |
It is important to note that while HRMS provides the exact mass and elemental formula, it generally cannot distinguish between isomers (e.g., structural isomers or stereoisomers) on its own, necessitating the use of complementary techniques like NMR spectroscopy or chiral chromatography. alevelchemistry.co.uknih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules in solution. ebsco.com It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. nih.govnih.gov For a chiral molecule like this compound, NMR is essential for both configurational and conformational analysis. auremn.org.brnih.gov
¹H NMR Spectroscopy: Proton (¹H) NMR provides information on the number of different proton environments and their neighboring protons. wordpress.com For this compound, one would expect to see distinct signals for the protons on the methyl (CH₃), methine (CH), methylene (B1212753) (CH₂), hydroxyl (OH), and aminooxy (ONH₂) groups. docbrown.info The integration of these signals corresponds to the number of protons in each environment, and the splitting patterns (multiplicity) reveal adjacent, non-equivalent protons. libretexts.org For example, the CH proton would likely appear as a multiplet due to coupling with the protons of the adjacent CH₃ and CH₂ groups. docbrown.info
¹³C NMR Spectroscopy: Carbon-13 (¹³C) NMR reveals the number of unique carbon environments in the molecule. wordpress.com For this compound, three distinct signals would be expected, corresponding to the three carbon atoms in different chemical environments. wordpress.com The chemical shift (δ) of each signal provides insight into the type of carbon atom (e.g., attached to an oxygen). nih.gov
Conformational and Configurational Analysis: Advanced 2D NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can be used to determine the through-space proximity of protons, which helps in elucidating the preferred conformation (three-dimensional shape) of the molecule in solution. copernicus.orgcsic.es The magnitude of coupling constants (J-values) can also provide information about dihedral angles between protons on adjacent carbons, further refining the conformational model. auremn.org.br When studying derivatives, NMR can confirm the retention or inversion of stereochemistry at the chiral center. sci-hub.se
Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for a Propan-2-ol Backbone
| Group | Atom | Typical Chemical Shift (δ) ppm | Multiplicity (¹H NMR) |
| Methyl | C-1 (CH₃) | 0.9 - 1.5 | Doublet |
| Methine | C-2 (CH) | 3.5 - 4.5 | Multiplet |
| Methylene | C-3 (CH₂) | 3.0 - 4.0 | Multiplet |
| Hydroxyl | OH | Variable | Singlet (often broad) |
| Note: These are general, illustrative ranges. The aminooxy group at C-3 would influence the precise chemical shifts. Data is generalized from typical values for similar structures. wordpress.comdocbrown.info |
Chromatographic Techniques for Purity and Isomeric Analysis (e.g., Chiral HPLC)
Chromatographic methods are fundamental for separating components in a mixture, making them essential for assessing the purity and analyzing the isomeric composition of this compound and its derivatives. lcms.cz
High-Performance Liquid Chromatography (HPLC): HPLC is widely used to determine the purity of a compound by separating it from any impurities, starting materials, or byproducts. The sample is passed through a column containing a stationary phase, and separation occurs based on the differential interactions of the components with the stationary and mobile phases. google.com
Chiral HPLC: For a chiral compound like this compound, it is crucial to determine its enantiomeric purity (the excess of one enantiomer over the other). Chiral HPLC is the most common technique for this purpose. lcms.cz This method utilizes a chiral stationary phase (CSP), which is a solid support that has a single enantiomer of a chiral molecule bound to its surface. csfarmacie.cz
The principle behind the separation is the formation of transient diastereomeric complexes between the enantiomers in the sample and the chiral selector on the stationary phase. csfarmacie.cz These diastereomeric complexes have different stabilities and, therefore, different affinities for the stationary phase, causing one enantiomer to travel through the column faster than the other. nih.gov This results in two separate peaks on the chromatogram, allowing for the quantification of each enantiomer. aocs.org
The choice of the chiral stationary phase and the mobile phase (often a mixture of a nonpolar solvent like hexane (B92381) and an alcohol modifier like isopropanol) is critical for achieving good separation. csfarmacie.czaocs.org
Table 3: Illustrative Chiral HPLC Separation Parameters
| Parameter | Description |
| Column | Chiral Stationary Phase (e.g., polysaccharide-based, Pirkle-type) csfarmacie.cz |
| Mobile Phase | Typically n-Hexane / Isopropanol mixtures (e.g., 90:10 v/v) google.com |
| Flow Rate | e.g., 1.0 mL/min google.com |
| Detection | UV (if the molecule or its derivative has a chromophore) or Mass Spectrometry (LC-MS) nih.gov |
| Result | Two resolved peaks corresponding to the (S) and (R) enantiomers. |
| This table provides typical parameters and is for illustrative purposes. Actual conditions would need to be optimized. |
X-ray Crystallography for Solid-State Structural Determination of Derivatives
While NMR provides the structure in solution, X-ray crystallography offers an unambiguous determination of the precise three-dimensional arrangement of atoms in the solid state. rsc.org This technique is particularly valuable for the derivatives of this compound that can be crystallized. rsc.org
The process involves irradiating a single crystal of the compound with X-rays. The electrons in the atoms of the crystal diffract the X-rays in a specific pattern, which is recorded by a detector. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be constructed. From this map, the exact position of each atom can be determined, providing highly accurate bond lengths, bond angles, and torsional angles. nih.gov
For derivatives of this compound, X-ray crystallography can:
Confirm Absolute Configuration: It provides definitive proof of the (S) or (R) configuration at the chiral center. sci-hub.se
Elucidate Molecular Conformation: It reveals the preferred conformation of the molecule in the crystal lattice. abo.fi
Analyze Intermolecular Interactions: It shows how molecules pack together in the solid state, revealing information about hydrogen bonding and other non-covalent interactions. rsc.orgmdpi.com
The ability to obtain a high-quality single crystal is the primary prerequisite for this technique. The resulting crystal structure provides a static picture of the molecule, which complements the dynamic information about its solution-state behavior obtained from NMR. abo.firesearchgate.net
Theoretical and Computational Studies on 2s 1 Aminooxy Propan 2 Ol and Its Interactions
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of (2S)-1-(aminooxy)propan-2-ol. rsc.orgsemanticscholar.org Methods like the B3LYP or M06-2X functionals with appropriate basis sets (e.g., 6-31G(d,p) or aug-cc-pVTZ) are employed to optimize the molecule's three-dimensional geometry and calculate its electronic properties. semanticscholar.orglouisville.edu
These calculations yield crucial data such as the distribution of electron density, molecular orbital energies, and the molecular electrostatic potential (MEP). researchgate.net The MEP map, for instance, visually identifies the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, highlighting the nucleophilic oxygen and nitrogen atoms of the aminooxy and hydroxyl groups as likely sites for electrophilic attack.
Key electronic properties derived from these calculations help in predicting the molecule's stability and reactivity. researchgate.net
Table 1: Representative Data from Quantum Chemical Calculations for this compound
| Calculated Property | Description | Predicted Significance for this compound |
| Total Energy | The total electronic energy of the optimized molecular structure. | Indicates the thermodynamic stability of the molecule. |
| Dipole Moment | A measure of the net molecular polarity. | A significant dipole moment suggests high polarity, influencing solubility and intermolecular interactions. |
| Mulliken Atomic Charges | Partial charges assigned to individual atoms in the molecule. | Quantifies the electron distribution; the nitrogen and oxygen atoms are expected to have negative partial charges. |
| HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Crucial for predicting chemical reactivity via Frontier Molecular Orbital theory. researchgate.net |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally implies higher chemical reactivity and lower kinetic stability. nih.govcdnsciencepub.com |
This table is illustrative, based on standard computational outputs for similar organic molecules.
Frontier Molecular Orbital (FMO) theory is a powerful model for explaining chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgucsb.edu For this compound, the characteristics of these orbitals dictate its behavior as a nucleophile or electrophile.
The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity). nih.gov For this compound, the HOMO is expected to have significant contributions from the lone pair electrons of the nitrogen and oxygen atoms in the aminooxy group. iris-biotech.de This makes the aminooxy moiety a potent nucleophile, capable of reacting with various electrophiles, most notably the carbonyl groups of aldehydes and ketones to form stable oxime linkages. iris-biotech.denih.gov
Conversely, the LUMO represents the molecule's ability to accept electrons (electrophilicity). nih.gov The energy and location of the LUMO will determine where a nucleophile would most likely attack the molecule. The energy gap between the HOMO and LUMO is a critical parameter; a smaller gap suggests that the molecule is more polarizable and chemically reactive. taylorandfrancis.com FMO analysis can rationalize the high reactivity of the aminooxy group in "click chemistry" reactions, which are valued for their efficiency and specificity. nih.gov
Molecular Dynamics Simulations of Compound-Ligand Interactions
Molecular dynamics (MD) simulations provide a dynamic view of how this compound interacts with its environment, such as a solvent or a biological macromolecule like a protein. mdpi.com These simulations solve Newton's equations of motion for a system of atoms and molecules over time, generating a trajectory that reveals conformational changes, interaction patterns, and binding stability. researchgate.net
When studying the interaction of this compound with a protein, MD simulations begin with a starting structure, often obtained from molecular docking. acs.org The simulation then reveals how the compound and protein adapt to each other. Key analyses include:
Root Mean Square Fluctuation (RMSF): To identify which parts of the protein and ligand are flexible or rigid.
Hydrogen Bond Analysis: To map the specific hydrogen bonds formed between the compound's hydroxyl and aminooxy groups and the protein's residues over time.
For example, an MD simulation could model how this compound behaves in the active site of an enzyme, showing whether the initial binding pose is stable or if the molecule reorients to form more favorable interactions. nih.gov Such simulations are crucial for validating docking results and understanding the energetic and kinetic aspects of ligand binding. dovepress.com
Table 2: Typical Parameters and Outputs of an MD Simulation for a Compound-Protein Complex
| Simulation Stage | Key Parameters/Actions | Information Gained |
| System Setup | Solvate the complex in a water box; add ions to neutralize. | Prepares a physiologically relevant environment. |
| Minimization | Remove steric clashes and bad contacts. | Achieves a low-energy starting conformation. |
| Equilibration | Gradually heat and pressurize the system to desired conditions (e.g., 300 K, 1 bar). | Allows the system to relax and reach thermal equilibrium. |
| Production Run | Run the simulation for an extended period (nanoseconds to microseconds). | Generates a trajectory of atomic motions for analysis. |
| Analysis | Calculate RMSD, RMSF, interaction energies, hydrogen bonds. | Provides insights into binding stability, flexibility, and key interactions. |
This table outlines a general workflow for MD simulations in drug discovery.
Computational Modeling of Reaction Mechanisms and Transition States
To understand how this compound participates in chemical reactions, computational modeling can be used to map out entire reaction pathways. acs.org This involves identifying all relevant species, including reactants, intermediates, transition states, and products. e3s-conferences.org
A key goal is to locate the transition state (TS) structure for a given reaction step. A TS is a first-order saddle point on the potential energy surface—a maximum along the reaction coordinate but a minimum in all other directions. ucsb.edu Finding the TS allows for the calculation of the activation energy (the energy barrier that must be overcome for the reaction to proceed), which is the primary determinant of the reaction rate. nih.gov
For instance, in the reaction of the aminooxy group with an aldehyde (oxime formation), calculations would model the nucleophilic attack of the aminooxy nitrogen on the carbonyl carbon. researchgate.net Computational methods can compare different possible mechanisms, such as pathways involving acid or base catalysis, to determine the most favorable route. nih.gov Techniques like Intrinsic Reaction Coordinate (IRC) calculations are used to confirm that a located TS structure correctly connects the intended reactants and products. louisville.edu
Docking Studies and Binding Affinity Predictions for Biological Targets
Molecular docking is a computational technique used to predict the binding orientation of a small molecule (ligand) to a macromolecular target, typically a protein. openaccessjournals.com This method is essential in drug discovery for screening virtual libraries of compounds and prioritizing candidates for experimental testing. acs.orgopenaccessjournals.com
In a typical docking study involving this compound, a 3D structure of a target protein is used. A docking algorithm then samples a vast number of possible binding poses of the compound within a specified binding site, evaluating each pose using a scoring function. The scoring function estimates the binding affinity, providing a rank for the poses. openaccessjournals.com
For this compound, the hydroxyl and aminooxy groups are key pharmacophoric features, as they can act as hydrogen bond donors and acceptors. A docking study would predict how these groups interact with specific amino acid residues (e.g., aspartate, glutamate, serine, threonine) in the target's active site. nih.gov
The output of a docking study includes:
Binding Pose: The predicted 3D orientation of the ligand in the receptor's binding site.
Binding Affinity/Score: An estimated value of the binding energy (e.g., in kcal/mol), which indicates the strength of the interaction. acs.org
Key Interactions: A list of the specific non-covalent interactions (hydrogen bonds, hydrophobic contacts, etc.) that stabilize the complex. nih.gov
Machine learning and more advanced computational methods can further refine these binding affinity predictions. researchgate.netbiorxiv.orgnih.gov
Table 3: Hypothetical Docking Results for this compound against a Kinase Target
| Parameter | Result | Interpretation |
| Target Protein | Protein Kinase XYZ (hypothetical) | A common class of drug targets. |
| Binding Site | ATP-binding pocket (hinge region) | A well-defined pocket for inhibitor binding. |
| Predicted Binding Energy | -7.5 kcal/mol | Suggests a moderately strong binding interaction. |
| Key Hydrogen Bonds | -OH group with Asp145; -ONH2 group with Glu100 and a backbone NH of Val102. | Specific interactions anchoring the compound in the active site. |
| Other Interactions | Propan-2-ol methyl group in a hydrophobic pocket formed by Leu25 and Ile150. | Additional stabilizing hydrophobic interactions. |
This table is a representative example of docking output and does not reflect data for a specific, real protein.
Future Directions and Emerging Research Avenues for 2s 1 Aminooxy Propan 2 Ol
Integration into Automated Synthesis Platforms and Flow Chemistry
The demand for precise, efficient, and scalable synthesis of chiral molecules like (2S)-1-(aminooxy)propan-2-ol is a driving force for the adoption of automated synthesis platforms and flow chemistry. These technologies offer numerous advantages over traditional batch processes, including improved reaction control, enhanced safety, and the potential for high-throughput screening and optimization.
Future research will likely focus on developing robust and reliable methods for the continuous-flow synthesis of this compound and its derivatives. This could involve the enzymatic synthesis of chiral amino alcohols in cascading continuous-flow microreactor systems, which allows for excellent control over reaction conditions and minimizes resource consumption. nih.gov The ring-opening of epoxides with amines, a key step in the synthesis of related β-amino alcohols, has been successfully demonstrated in continuous-flow biocatalysis systems, suggesting a promising route for the production of this compound. mdpi.com
The integration of this compound into automated platforms will also facilitate the rapid generation of libraries of novel compounds for drug discovery and materials science applications. By combining flow chemistry with automated purification and analysis, researchers can accelerate the discovery of new molecules with desired properties. A key challenge will be the development of stable and efficient catalysts that can be readily incorporated into these automated systems.
Table 1: Comparison of Batch vs. Flow Synthesis for Chiral Amino Alcohols
| Feature | Batch Synthesis | Flow Synthesis |
|---|---|---|
| Scalability | Often challenging | More readily scalable |
| Process Control | Limited | Precise control over temperature, pressure, and reaction time |
| Safety | Higher risk with exothermic reactions | Improved safety due to small reaction volumes |
| Reproducibility | Can be variable | High reproducibility |
| Throughput | Lower | Higher, suitable for library synthesis |
Exploration of Novel Catalytic Systems for this compound Transformations
The functional groups of this compound—a primary aminooxy group and a secondary alcohol—offer multiple sites for catalytic transformations, opening up avenues for the synthesis of a diverse range of derivatives. Future research is expected to focus on the development of novel catalytic systems that can selectively modify these functional groups.
Catalytic Oxidation of the Secondary Alcohol: The selective oxidation of the secondary alcohol in this compound to a ketone would provide a valuable intermediate for further functionalization. Biocatalytic methods, which often operate under mild conditions and exhibit high selectivity, are a promising area of investigation. mdpi.com Transition metal-based catalysts are also being explored for the selective oxidation of alcohols. researchgate.net The challenge lies in achieving high selectivity for the alcohol oxidation without affecting the reactive aminooxy group.
Catalytic C-N Bond Formation: The aminooxy group is a powerful tool for forming stable oxime linkages. However, novel catalytic methods for forming other types of C-N bonds starting from the aminooxy group could significantly expand the synthetic utility of this compound. Recent advances in photoredox and electrochemical methods for C-N bond formation may offer new strategies for activating the aminooxy group for coupling with a wider range of partners. virginia.edu
Table 2: Potential Catalytic Transformations of this compound
| Functional Group | Transformation | Potential Catalytic System | Resulting Product |
|---|---|---|---|
| Secondary Alcohol | Oxidation | Biocatalyst (e.g., alcohol dehydrogenase), Transition Metal Catalyst | (S)-1-(aminooxy)propan-2-one |
| Aminooxy Group | Acylation | Enzyme (e.g., lipase), Organocatalyst | N-acylated derivatives |
Expansion of Aminooxy Click Chemistry to New Bioconjugation Paradigms
Aminooxy click chemistry, which involves the formation of a stable oxime bond between an aminooxy group and an aldehyde or ketone, has become an invaluable tool for bioconjugation. nih.govacs.org The mild reaction conditions, high chemoselectivity, and stability of the resulting oxime linkage make it ideal for modifying sensitive biomolecules. rsc.org
Future research in this area will likely focus on expanding the scope and versatility of aminooxy click chemistry. This includes the development of new catalysts that can accelerate the reaction rate at physiological pH, allowing for even more rapid and efficient labeling of biomolecules in living systems. nih.gov Furthermore, the development of novel aminooxy-containing probes with unique spectroscopic or reactive properties will enable new applications in cellular imaging and proteomics.
The "alpha effect," which describes the enhanced nucleophilicity of the aminooxy group, is a key factor in the efficiency of oxime ligation. nih.gov A deeper understanding of this effect could lead to the design of even more reactive aminooxy reagents. Researchers are also exploring the use of aminooxy click chemistry to create multifunctional biomolecular constructs for applications in targeted drug delivery, synthetic vaccines, and diagnostics. nih.gov
Recent strategies have focused on making the oxime ligation compatible with a wider range of biomolecules, including disulfide-rich peptides, by developing protective group strategies for the aminooxy moiety. nih.govunivie.ac.atrsc.orguq.edu.au This opens the door to labeling a broader class of proteins and peptides.
Development of this compound-Derived Smart Materials and Responsive Systems
The ability of the aminooxy group to form dynamic covalent bonds through oxime linkage makes this compound an attractive building block for the creation of "smart" materials and responsive systems. These materials can change their properties in response to external stimuli such as pH, temperature, or the presence of specific biomolecules.
Stimuli-Responsive Hydrogels: Hydrogels cross-linked via oxime bonds have shown great promise in tissue engineering and drug delivery. qub.ac.uknih.gov The reversibility of the oxime linkage under certain conditions allows for the development of self-healing and injectable hydrogels. rsc.org Future research will focus on incorporating this compound into novel hydrogel formulations with tunable mechanical properties and degradation profiles. acs.org The chiral nature of the molecule could also be exploited to create hydrogels with specific biological activities.
Responsive Polymer Nanoparticles: The covalent conjugation of drugs to polymers via stimuli-responsive linkers is a key strategy in targeted drug delivery. nih.govnih.gov The oxime bond formed from this compound can be designed to be cleavable under the acidic conditions found in tumor microenvironments or within cellular lysosomes, leading to the targeted release of therapeutic agents. The development of polymers and nanoparticles incorporating this aminooxy compound will be a significant area of future research.
Table 3: Examples of Stimuli-Responsive Systems Utilizing Oxime Chemistry
| System | Stimulus | Response | Potential Application |
|---|---|---|---|
| Hydrogel | pH | Swelling/Degradation | Controlled drug release |
| Polymer-Drug Conjugate | Low pH | Cleavage of oxime linker | Targeted cancer therapy |
Q & A
Basic: What are the critical parameters for synthesizing (2S)-1-(aminooxy)propan-2-ol with high enantiomeric purity?
Methodological Answer:
Synthesis requires precise control of reaction conditions, including:
- Temperature : Low temperatures (0–5°C) to minimize racemization .
- Solvent Choice : Polar aprotic solvents (e.g., THF, DMF) to stabilize intermediates and enhance selectivity .
- Catalysts : Chiral catalysts (e.g., BINOL-derived ligands) to enforce stereoselectivity .
Post-synthesis, enantiomeric excess (ee) should be quantified via chiral HPLC or NMR with chiral shift reagents .
Basic: Which analytical techniques are optimal for confirming the stereochemistry and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : - and -NMR to verify the aminooxy group’s configuration and absence of impurities .
- X-ray Crystallography : Definitive confirmation of absolute stereochemistry .
- Chiral HPLC : To quantify enantiomeric purity (>98% ee) using columns like Chiralpak IA/IB .
- Mass Spectrometry (HRMS) : Validate molecular formula and isotopic patterns .
Advanced: How can reaction yields be optimized during functionalization of the aminooxy group in this compound?
Methodological Answer:
- Solvent Polarity : Use DCM or acetonitrile to stabilize reactive intermediates (e.g., oxonium ions) during nucleophilic substitutions .
- Stoichiometry : Maintain a 1.2:1 molar ratio of electrophile to aminooxy compound to avoid side reactions .
- Temperature Gradients : Start at 0°C and gradually warm to room temperature to control exothermic reactions .
- Reaction Monitoring : TLC or inline IR spectroscopy to track progress and terminate reactions at optimal conversion .
Advanced: How should researchers design experiments to study the impact of substituents on the biological activity of this compound derivatives?
Methodological Answer:
- Comparative SAR Studies : Synthesize analogs with varying substituents (e.g., fluorinated vs. methoxy groups) and test binding affinity to targets like enzymes or receptors .
- Computational Modeling : Use DFT or molecular docking to predict how substituent hydrophobicity/electronic effects influence target interactions .
- In Vitro Assays : Measure IC values in enzyme inhibition assays (e.g., cytochrome P450) to correlate structure with activity .
Advanced: How can discrepancies in biological activity data for this compound across studies be resolved?
Methodological Answer:
- Purity Verification : Re-analyze compound batches via HPLC to rule out impurities (>99% purity required) .
- Stereochemical Confirmation : Ensure no racemization occurred during storage or handling .
- Assay Standardization : Compare results under identical conditions (e.g., pH, temperature, cell lines) .
Advanced: What experimental strategies are recommended to investigate the interaction of this compound with biological targets?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (k/k) to receptors .
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of ligand-target binding .
- Cryo-EM/X-ray Co-crystallization : Resolve 3D structures of compound-target complexes to identify key interactions (e.g., hydrogen bonds with the aminooxy group) .
Basic: How can the solubility and stability of this compound be enhanced for in vivo studies?
Methodological Answer:
- Co-solvents : Use aqueous ethanol (20–30%) or cyclodextrin-based formulations to improve solubility .
- pH Adjustment : Buffer solutions (pH 6–7) to stabilize the aminooxy group against hydrolysis .
- Prodrug Strategies : Synthesize ester or carbamate derivatives for improved pharmacokinetics .
Advanced: What techniques are effective for isolating specific enantiomers during the synthesis of this compound analogs?
Methodological Answer:
- Chiral Chromatography : Use preparative HPLC with cellulose-based columns for gram-scale separation .
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) to selectively hydrolyze one enantiomer from a racemic mixture .
- Dynamic Kinetic Resolution : Combine asymmetric catalysis with in situ racemization for high ee yields .
Advanced: What challenges arise when scaling up the synthesis of this compound, and how can they be mitigated?
Methodological Answer:
- Heat Dissipation : Use continuous-flow reactors to manage exothermic reactions and maintain stereochemical integrity .
- Catalyst Recycling : Immobilize chiral catalysts on silica supports to reduce costs .
- Purification : Switch from column chromatography to crystallization for large batches (solvent: hexane/EtOAc) .
Basic: What safety precautions are essential when handling this compound in the laboratory?
Methodological Answer:
- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors or aerosols .
- Storage : Keep in airtight containers at 2–8°C to prevent degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
